

physical and chemical properties of (S,S)-(-)-Hydrobenzoin

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Compound of Interest

Compound Name: (S,S)-(-)-Hydrobenzoin

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An In-depth Technical Guide to **(S,S)-(-)-Hydrobenzoin**: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

(S,S)-(-)-Hydrobenzoin, a chiral diol, is a versatile and valuable molecule in the fields of organic synthesis and pharmaceutical development. Its C₂ symmetry and stereodefined hydroxyl groups make it an excellent chiral auxiliary, ligand, and building block for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **(S,S)-(-)-Hydrobenzoin**, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

(S,S)-(-)-Hydrobenzoin is systematically known as (1S,2S)-1,2-diphenylethane-1,2-diol.^[1] It is the levorotatory enantiomer of hydrobenzoin. The following tables summarize its key identifiers and physical properties.

Table 1: Chemical Identifiers of **(S,S)-(-)-Hydrobenzoin**

Identifier	Value
IUPAC Name	(1S,2S)-1,2-diphenylethane-1,2-diol[1]
Synonyms	(S,S)-(-)-1,2-Diphenyl-1,2-ethanediol, (S,S)-1,2-Diphenylethylene glycol[2][3]
CAS Number	2325-10-2[2][3][4][5][6]
Molecular Formula	C ₁₄ H ₁₄ O ₂ [3][4][5][6]
Molecular Weight	214.26 g/mol [2][3][4][5][6]
InChI Key	IHPDTPWNFBQHEB-KBPBESRZSA-N[2]
SMILES String	O--INVALID-LINK--c1ccccc1">C@Hc2ccccc2[2]

Table 2: Physical Properties of **(S,S)-(-)-Hydrobenzoin**

Property	Value
Appearance	White or off-white crystalline powder[4]
Melting Point	146 - 150 °C[2][4]
Boiling Point	~373 °C at 760 mmHg (estimated)[5]
Optical Rotation	[α] ²⁰ /D = -95° (c=1 in CHCl ₃)[4]
Optical Purity (ee)	≥ 99% (by GLC) is commercially available[2]
Solubility	Soluble in ethanol and other organic solvents; sparingly soluble in water.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S,S)-(-)-Hydrobenzoin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of hydrobenzoin isomers can be complex due to the presence of diastereomers (meso vs. enantiomeric pairs). For the (S,S) enantiomer, the methine protons (CH-OH) and the hydroxyl protons (OH) are of particular interest. The phenyl protons typically appear as a multiplet in the aromatic region.
- ^{13}C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key signals include those for the methine carbons (C-OH) and the aromatic carbons.

Table 3: Representative NMR Data for Hydrobenzoin (in DMSO-d₆)

Nucleus	Chemical Shift (δ , ppm)
^1H NMR	~7.1-7.3 (m, 10H, Ar-H), ~5.4 (d, 2H, OH), ~4.6 (d, 2H, CH)
^{13}C NMR	~142 (Ar-C), ~127 (Ar-CH), ~126 (Ar-CH), ~77 (CH-OH)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **(S,S)-(-)-Hydrobenzoin** is characterized by a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic rings are observed around 3000-3100 cm⁻¹.^[7]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of **(S,S)-(-)-Hydrobenzoin**. The molecular ion peak (M⁺) would be observed at m/z = 214. Common fragmentation patterns involve the loss of water and cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Chemical Properties and Applications

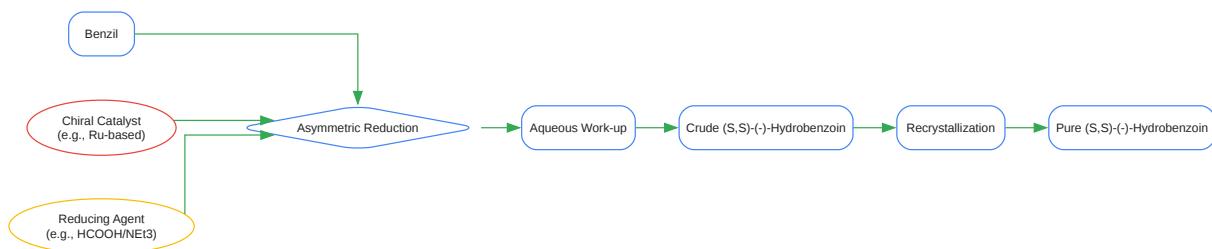
(S,S)-(-)-Hydrobenzoin is a stable compound under normal laboratory conditions.^[8] Its primary utility stems from its chirality.

- Chiral Auxiliary and Ligand: It is widely used in asymmetric synthesis to introduce chirality into a molecule.[4] It can be used to prepare chiral ligands for metal-catalyzed reactions.
- Building Block: It serves as a chiral starting material for the synthesis of more complex enantiomerically pure molecules, including pharmaceuticals and natural products.[4]
- Pharmaceutical Development: As an important intermediate, it contributes to the synthesis of chiral drugs, potentially enhancing their efficacy and reducing side effects.[4]
- Polymer Chemistry: It has applications in the formulation of photoinitiators for UV-cured coatings and adhesives.[4]

Experimental Protocols

Synthesis of (S,S)-(-)-Hydrobenzoin via Asymmetric Reduction of Benzil

A common method for preparing enantiomerically enriched hydrobenzoin is the asymmetric reduction of benzil. This can be achieved using chiral catalysts.



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Caption: Workflow for the asymmetric synthesis of (S,S)-(-)-Hydrobenzoin.

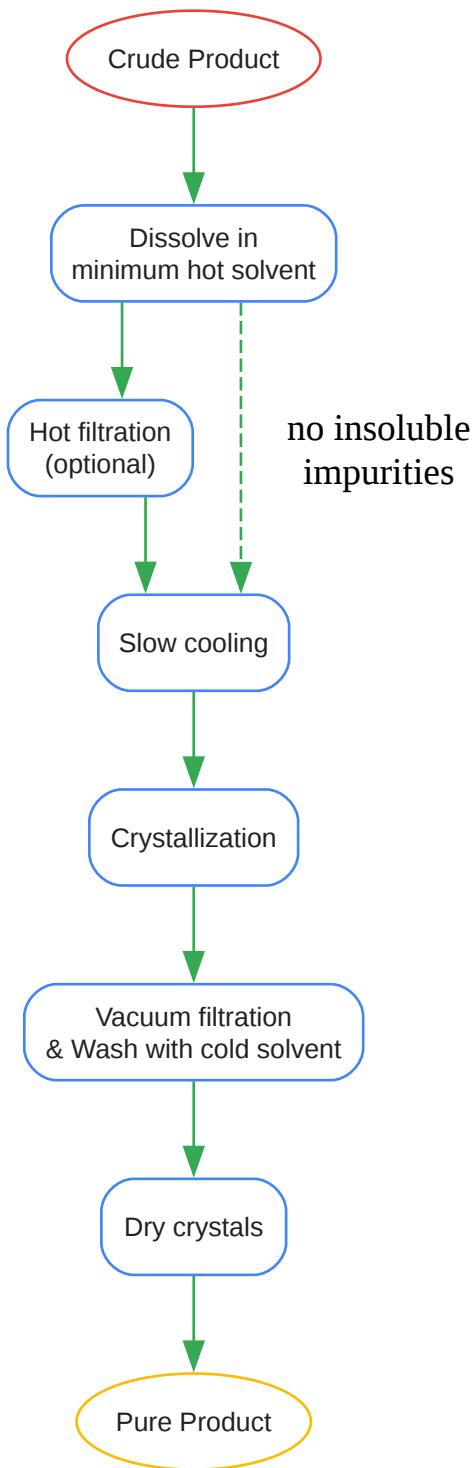
Methodology:

- Reaction Setup: A solution of a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in a suitable solvent (e.g., DMF) is prepared in a reaction flask under an inert atmosphere.
- Addition of Reagents: A mixture of formic acid and triethylamine is added, followed by the addition of benzil.
- Reaction: The mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 24-48 hours) until the reaction is complete (monitored by TLC).
- Work-up: The reaction is quenched by the addition of water. The precipitated product is collected by filtration, washed with water, and dried.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to yield pure **(S,S)-(-)-Hydrobenzoin**.^[8]

Purification by Recrystallization

Methodology:

- Dissolution: Dissolve the crude hydrobenzoin in a minimum amount of a hot solvent (e.g., ethanol).
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.



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Caption: General procedure for the purification of hydrobenzoin by recrystallization.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of **(S,S)-(-)-Hydrobenzoin** can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Methodology:

- Sample Preparation: Prepare a dilute solution of the hydrobenzoin sample in a suitable solvent (e.g., methanol).
- HPLC System: Use an HPLC system equipped with a chiral column (e.g., Astec® CYCLOBOND I 2000).
- Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.1) and an organic solvent (e.g., acetonitrile).[1]
- Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector (e.g., at 254 nm).[1] The retention times for the (S,S) and (R,R) enantiomers will be different.
- Calculation: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.



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Caption: Logical flow for the determination of enantiomeric excess by chiral HPLC.

Safety and Handling

(S,S)-(-)-Hydrobenzoin should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a stable solid but should be stored away from strong oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(S,S)-(-)-Hydrobenzoin is a cornerstone chiral molecule with significant applications in asymmetric synthesis, particularly within the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it an indispensable tool for the creation of complex, enantiomerically pure molecules. This guide provides essential technical information to support researchers and drug development professionals in leveraging the full potential of this versatile compound.

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